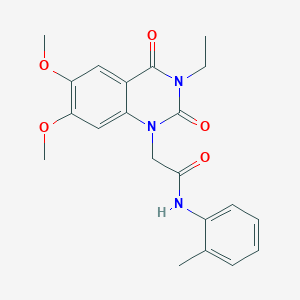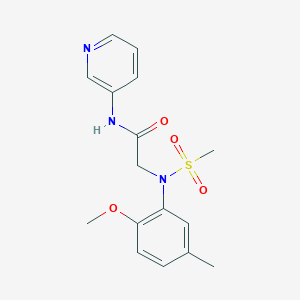![molecular formula C14H12ClN3OS B5795281 2-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5795281.png)
2-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known by its chemical name, CPB, and has been synthesized using various methods.
科学的研究の応用
2-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, CPB has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. In biochemistry, this compound has been used as a tool to study the mechanism of action of certain enzymes.
作用機序
The mechanism of action of 2-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting certain enzymes involved in cellular processes such as DNA replication and protein synthesis. This inhibition leads to the disruption of normal cellular functions and ultimately, the death of cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, CPB has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation.
実験室実験の利点と制限
One of the main advantages of using 2-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of using CPB in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound before it can be used in clinical settings.
将来の方向性
There are several future directions for research on 2-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide. One area of interest is the development of new cancer therapies based on this compound. Researchers are also exploring the potential of CPB as a pain medication and anti-inflammatory agent. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of 2-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been reported in the literature using different methods. One of the most common methods involves the reaction of 2-chlorobenzoyl chloride with 4-methyl-2-aminopyridine in the presence of a base such as triethylamine. The resulting product is then treated with carbon disulfide and a reducing agent such as sodium borohydride to yield 2-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide.
特性
IUPAC Name |
2-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c1-9-6-7-16-12(8-9)17-14(20)18-13(19)10-4-2-3-5-11(10)15/h2-8H,1H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMQBOIEENSQSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide](/img/structure/B5795208.png)



![4-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5795233.png)

![methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5795256.png)



![2-[2-(4-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5795280.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide](/img/structure/B5795289.png)
![ethyl 3-oxo-3-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]propanoate](/img/structure/B5795297.png)
![5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5795309.png)